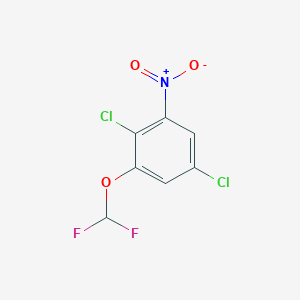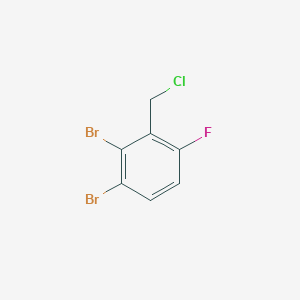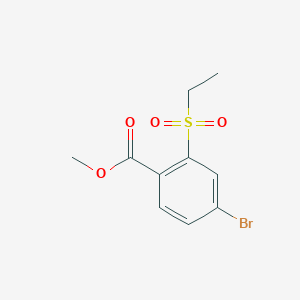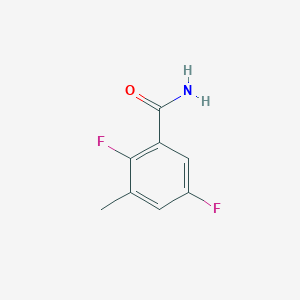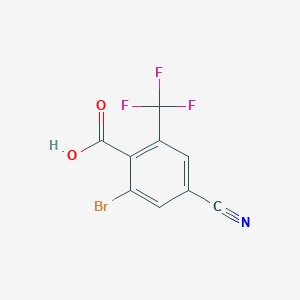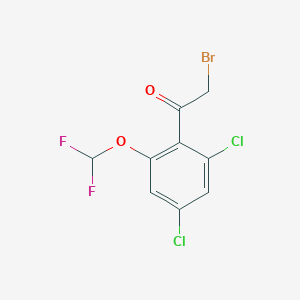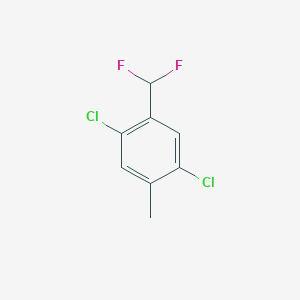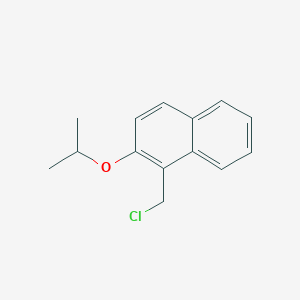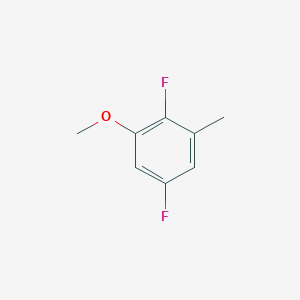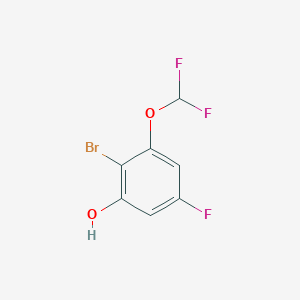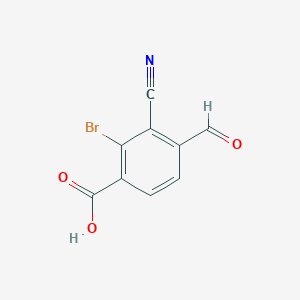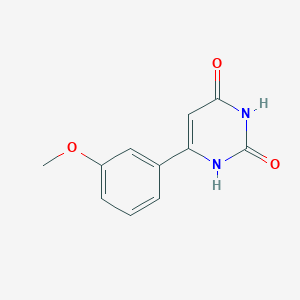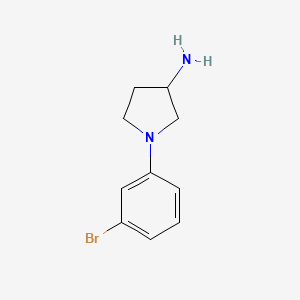
1-(3-Bromophényl)pyrrolidin-3-amine
Vue d'ensemble
Description
1-(3-Bromophenyl)pyrrolidin-3-amine is a chemical compound characterized by a bromophenyl group attached to a pyrrolidin-3-amine core
Applications De Recherche Scientifique
1-(3-Bromophenyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of various chemical products and materials.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as 1-(3-bromophenyl)pyrrolidin-3-amine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that 1-(3-Bromophenyl)pyrrolidin-3-amine may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, suggesting that multiple pathways could be affected .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring in bioactive molecules often leads to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The storage temperature for this compound is typically room temperature , suggesting that it is stable under standard environmental conditions.
Analyse Biochimique
Biochemical Properties
Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substituents on the pyrrolidine ring .
Cellular Effects
Indole derivatives, which are structurally similar, have been shown to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Molecular Mechanism
It is known that the pyrrolidine ring can undergo a variety of chemical reactions, which could potentially lead to various binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that pyrrolidine derivatives can be metabolized by various enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)pyrrolidin-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromophenylacetonitrile with an appropriate amine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and the use of specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: The oxidation of 1-(3-Bromophenyl)pyrrolidin-3-amine can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions typically yield amines with reduced functional groups.
Substitution: Substitution reactions can produce a variety of substituted pyrrolidin-3-amines.
Comparaison Avec Des Composés Similaires
1-(3-Bromophenyl)pyrrolidin-3-amine is similar to other bromophenyl derivatives and pyrrolidin-3-amines. its unique structural features distinguish it from other compounds in terms of reactivity and potential applications. Some similar compounds include:
1-(2-Bromophenyl)pyrrolidin-3-amine
1-(4-Bromophenyl)pyrrolidin-3-amine
1-(3-Bromophenyl)piperidin-3-amine
These compounds share similarities in their core structures but differ in the position of the bromophenyl group, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
1-(3-bromophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-2-1-3-10(6-8)13-5-4-9(12)7-13/h1-3,6,9H,4-5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMIAVSFNGTAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


